molecular formula C17H19N3O B7499335 N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide

Cat. No. B7499335
M. Wt: 281.35 g/mol
InChI Key: RNCAJSZNFUIMBY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide, also known as DI-DMA, is a chemical compound with potential applications in scientific research. It is a small molecule that has been found to have a unique mechanism of action, making it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide involves its interaction with the Kv4.3 channel in neurons. This channel plays a critical role in regulating the excitability of neurons by controlling the flow of potassium ions across the cell membrane. N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide has been shown to selectively bind to a specific site on the Kv4.3 channel, leading to a decrease in its activity and an increase in the excitability of neurons.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro studies have demonstrated that N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide increases the firing rate of neurons and enhances synaptic transmission. In vivo studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide can induce seizures in animal models, indicating its potential as an anticonvulsant agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide is its selectivity for the Kv4.3 channel, which allows for the targeted manipulation of neuronal excitability. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide is its potential toxicity, which can limit its use in certain experiments. Additionally, the effects of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide on other ion channels and neurotransmitter systems have not been fully characterized, which may limit its broader applicability in neuroscience research.

Future Directions

There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide. One area of interest is the development of more potent and selective Kv4.3 inhibitors based on the structure of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide. Another area of research is the characterization of the effects of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide on other ion channels and neurotransmitter systems, which could provide insights into its broader mechanisms of action. Additionally, the therapeutic potential of N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide in neurological disorders such as epilepsy warrants further investigation.

Synthesis Methods

N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-bromo-6-(dimethylamino)pyridine-2-carboxylic acid, followed by the addition of triethylamine and acetic anhydride. The resulting product is then purified by column chromatography to yield N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide as a white solid with a high degree of purity.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively inhibit the activity of a specific type of potassium channel in neurons, known as the Kv4.3 channel. This inhibition leads to an increase in the excitability of neurons, which has been shown to have therapeutic potential in certain neurological disorders, such as epilepsy.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-6-(dimethylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-20(2)16-9-7-14(11-18-16)17(21)19-15-8-6-12-4-3-5-13(12)10-15/h6-11H,3-5H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCAJSZNFUIMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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